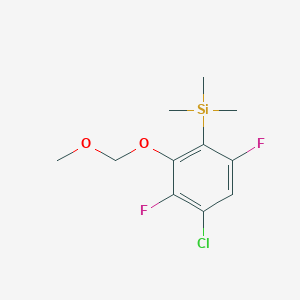
1-Chloro-2,5-difluoro-3-(methoxymethoxy)-4-(trimethylsilyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2,5-difluoro-3-(methoxymethoxy)-4-(trimethylsilyl)benzene is an organic compound that belongs to the class of aromatic compounds. It is characterized by the presence of a chloro group, two fluoro groups, a methoxymethoxy group, and a trimethylsilyl group attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2,5-difluoro-3-(methoxymethoxy)-4-(trimethylsilyl)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Halogenation: Introduction of chloro and fluoro groups onto the benzene ring through halogenation reactions.
Methoxymethoxylation: Introduction of the methoxymethoxy group via a nucleophilic substitution reaction.
Silylation: Introduction of the trimethylsilyl group using a silylating agent such as trimethylsilyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-2,5-difluoro-3-(methoxymethoxy)-4-(trimethylsilyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Hydrolysis: The methoxymethoxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amino derivatives, while oxidation reactions can lead to the formation of quinones.
Aplicaciones Científicas De Investigación
1-Chloro-2,5-difluoro-3-(methoxymethoxy)-4-(trimethylsilyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2,5-difluoro-3-(methoxymethoxy)-4-(trimethylsilyl)benzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its use. For example, in medicinal chemistry, it may interact with specific enzymes to inhibit their activity, while in materials science, it may participate in polymerization reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-2,5-difluoro-3-(trifluoromethylthio)benzene
- 1-Chloro-2,5-difluoro-3-(fluoromethyl)benzene
- 1-Chloro-2,5-difluoro-3-(fluoromethoxy)benzene
Uniqueness
1-Chloro-2,5-difluoro-3-(methoxymethoxy)-4-(trimethylsilyl)benzene is unique due to the presence of the methoxymethoxy and trimethylsilyl groups, which impart distinct chemical properties and reactivity compared to similar compounds. These groups can influence the compound’s solubility, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
749230-41-9 |
|---|---|
Fórmula molecular |
C11H15ClF2O2Si |
Peso molecular |
280.77 g/mol |
Nombre IUPAC |
[4-chloro-3,6-difluoro-2-(methoxymethoxy)phenyl]-trimethylsilane |
InChI |
InChI=1S/C11H15ClF2O2Si/c1-15-6-16-10-9(14)7(12)5-8(13)11(10)17(2,3)4/h5H,6H2,1-4H3 |
Clave InChI |
ZZTJYJUUUXWVAJ-UHFFFAOYSA-N |
SMILES canónico |
COCOC1=C(C(=CC(=C1F)Cl)F)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



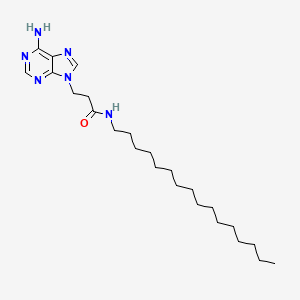
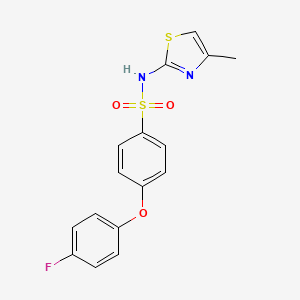
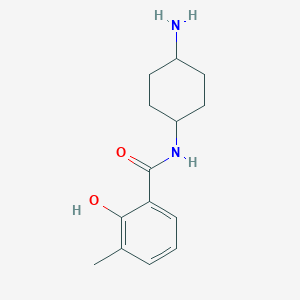
![3-[6-(2,3-Dihydroxypropoxy)hexoxy]propane-1,2-diol;phosphoric acid](/img/structure/B12524606.png)
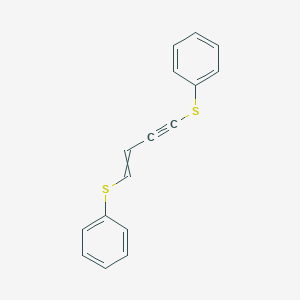
![6-[(2-Heptylundecyl)oxy]-6-oxohexanoate](/img/structure/B12524614.png)
![2-[3-(5-Methyl-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12524618.png)
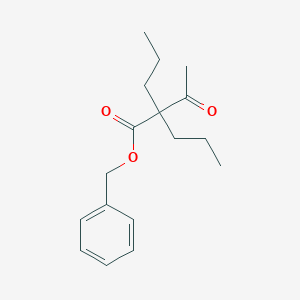

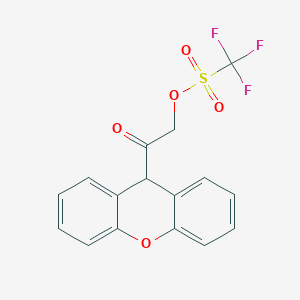
![Tributyl[2-(ethylsulfanyl)phenyl]stannane](/img/structure/B12524631.png)
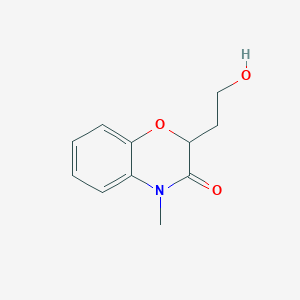
![6-[(4-Bromoanilino)methylidene]-2-{(E)-[(4-bromophenyl)imino]methyl}-4-tert-butylcyclohexa-2,4-dien-1-one](/img/structure/B12524637.png)
